molecular formula C21H27NO3S B1305255 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate CAS No. 53639-82-0

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate

Cat. No.: B1305255
CAS No.: 53639-82-0
M. Wt: 373.5 g/mol
InChI Key: CNGZDVMAVFKQNH-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate is an organic compound with the molecular formula C21H27NO3S and a molecular weight of 373.52 g/mol . This compound is characterized by the presence of a piperidine ring, a diphenylpropyl group, and a methanesulfonate ester. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate typically involves the reaction of 1,1-diphenyl-3-(piperidin-1-yl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring and diphenylpropyl group contribute to its binding affinity and specificity. The methanesulfonate ester can undergo hydrolysis, releasing the active piperidine derivative, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-26(23,24)25-21(19-11-5-2-6-12-19,20-13-7-3-8-14-20)15-18-22-16-9-4-10-17-22/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZDVMAVFKQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201879
Record name Pridinol mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53639-82-0
Record name Pridinol mesilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053639820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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